molecular formula C8H6ClFO2 B037438 6-Chloro-2-fluoro-3-methoxybenzaldehyde CAS No. 112641-64-2

6-Chloro-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B037438
CAS No.: 112641-64-2
M. Wt: 188.58 g/mol
InChI Key: OADUJQWBRPRPQX-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-fluoro-3-methoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of 6-chloro-2-fluoro-3-methoxybenzene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the chlorination and fluorination of 3-methoxybenzaldehyde, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Scientific Research Applications

6-Chloro-2-fluoro-3-methoxybenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is employed in the production of dyes, resins, and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUJQWBRPRPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393841
Record name 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112641-64-2
Record name 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112641-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-fluoro-1-methoxy-benzene (Aldrich; 10.2 g, 63.5 mmol) in dry tetrahydrofuran (500 mL) was cooled to −78° C. under a nitrogen atmosphere. A solution of lithium diisopropylamide (1.8 M in tetrahydrofuran/heptane/ethylbenzene, 39.9 mL, 70.2 mmol) was added dropwise by syringe. The reaction mixture was warmed to −55° C. and held at this temperature for 1 h. The mixture was then cooled again to −78° C., and dry N,N-dimethylformamide (10.7 mL, 139 mmol) was added by syringe. The cooling bath was removed and the reaction was allowed to warm to −10° C. and quenched by the addition of ice flakes (˜200 mL) and a solution of saturated ammonium chloride (200 mL). Ethyl acetate (200 mL) was added, the layers were separated and the aqueous later was extracted with ethyl acetate (200 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, evaporated, and purified by silica gel chromatography, eluting with 0-30% ethyl acetate/hexanes to give 6-chloro-2-fluoro-3-methoxy-benzaldehyde (5.6 g, 47% yield) as an oil that solidified upon standing.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
39.9 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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